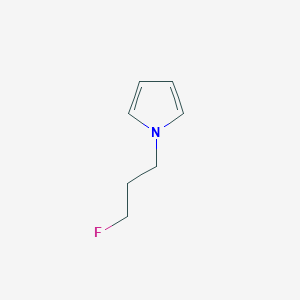

1-(3-fluoropropyl)-1H-pyrrole

Description

Properties

IUPAC Name |

1-(3-fluoropropyl)pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVKYOWIQLRVOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522798-12-4 | |

| Record name | 1-(3-fluoropropyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3 Fluoropropyl 1h Pyrrole

Direct N-Alkylation Approaches

The most straightforward method for the synthesis of 1-(3-fluoropropyl)-1H-pyrrole involves the direct attachment of a 3-fluoropropyl group to the nitrogen atom of the pyrrole (B145914) ring. This is typically achieved through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions with Fluoropropyl Halides

The N-alkylation of pyrrole with 3-fluoropropyl halides is a common and effective strategy. The reaction involves the deprotonation of pyrrole to form the pyrrolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the 3-fluoropropyl halide and displacing the halide leaving group.

The efficiency of the N-alkylation reaction is highly dependent on the choice of base, solvent, and temperature. A variety of bases can be employed to deprotonate pyrrole, with common choices including sodium hydride (NaH), potassium hydroxide (KOH), and potassium carbonate (K2CO3) researchgate.net. The selection of the base is often tied to the choice of solvent.

Stronger bases like sodium hydride are typically used in anhydrous aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). These conditions effectively generate the pyrrolide anion, driving the reaction towards the N-alkylated product. The use of potassium carbonate as a base has been reported in conjunction with ionic liquids, offering a more environmentally friendly approach researchgate.netorganic-chemistry.orgorganic-chemistry.org. Dimethyl sulfoxide (DMSO) is another effective solvent for N-alkylation reactions of pyrroles, often in the presence of a base like potassium hydroxide rsc.org.

The reaction temperature can be adjusted to control the reaction rate. While some N-alkylation reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate and yield. The optimal temperature is determined by the reactivity of the specific alkylating agent and the solvent system used.

Table 1: Optimization of Reaction Conditions for N-Alkylation of Pyrrole

| Base | Solvent | Temperature | Notes |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature to gentle heating | Anhydrous conditions are crucial. |

| Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Room Temperature to elevated temperatures | A common and effective combination. |

| Potassium Carbonate (K2CO3) | Ionic Liquids / Acetonitrile | Elevated temperatures | Offers a "greener" alternative. researchgate.net |

The nature of the leaving group on the 3-fluoropropyl chain significantly impacts the reaction rate and efficiency. In nucleophilic substitution reactions, a good leaving group is one that can stabilize the negative charge it acquires upon departure. For the synthesis of this compound, common leaving groups include halides (iodide, bromide, chloride) and sulfonate esters (tosylate, mesylate).

The general trend for halide leaving group ability is I > Br > Cl > F. Therefore, 1-iodo-3-fluoropropane would be expected to be the most reactive alkylating agent, followed by 1-bromo-3-fluoropropane and then 1-chloro-3-fluoropropane. The choice of halide is often a balance between reactivity and the availability and cost of the starting material.

Sulfonate esters, such as tosylates (OTs), are excellent leaving groups due to the resonance stabilization of the resulting anion. Consequently, 3-fluoropropyl tosylate is a highly effective alkylating agent for pyrrole. The use of sulfonates as electrophiles in the N-alkylation of pyrrole has been documented researchgate.net.

Table 2: Influence of Leaving Groups on N-Alkylation Efficiency

| Leaving Group | Chemical Formula | Reactivity |

| Iodide | I | Highest |

| Bromide | Br | High |

| Chloride | Cl | Moderate |

| Tosylate | OTs | Very High |

Halide Exchange Methodologies (e.g., Bromide to Fluoride (B91410) Conversion)

In some synthetic routes, it may be more convenient to prepare the 3-fluoropropyl halide from a more readily available precursor, such as a 3-bromopropyl derivative. Halide exchange reactions provide a means to achieve this transformation. For instance, a bromoalkane can be converted to a fluoroalkane using a fluoride salt.

The Swarts reaction, which employs inorganic fluorides like silver fluoride (AgF), mercury(I) fluoride (Hg2F2), or antimony trifluoride (SbF3), is a classic method for this type of conversion. Another common approach is the Finkelstein reaction, which is an equilibrium process. To drive the reaction towards the desired fluoroalkane, a fluoride source with high lattice energy, such as cesium fluoride (CsF) or potassium fluoride (KF), is often used in a polar aprotic solvent like acetonitrile or acetone. The use of phase-transfer catalysts can also enhance the efficiency of the fluoride ion's nucleophilicity.

Pyrrole Ring Construction via Fluorinated Precursors

An alternative to direct N-alkylation is the construction of the pyrrole ring itself from precursors that already contain the 3-fluoropropyl moiety. This approach can be advantageous when direct alkylation is problematic or when specific substitution patterns on the pyrrole ring are desired.

Cyclization Reactions Utilizing Fluorine-Containing Building Blocks

Several named reactions in organic chemistry can be adapted for the synthesis of N-substituted pyrroles by employing a primary amine that carries the desired substituent.

The Paal-Knorr synthesis is a widely used method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-fluoropropylamine mdpi.comorganic-chemistry.orgwikipedia.orgalfa-chemistry.comyoutube.com. The reaction is typically carried out under acidic conditions, which catalyze the cyclization and subsequent dehydration to form the aromatic pyrrole ring. The availability of 3-fluoropropylamine is a prerequisite for this approach.

Another relevant method is the Van Leusen pyrrole synthesis , which utilizes a tosylmethyl isocyanide (TosMIC) derivative and an activated alkene (a Michael acceptor) in the presence of a base nih.gov. While this method is powerful for constructing the pyrrole ring, its application to the synthesis of this compound would require a specifically designed fluorinated starting material.

These cyclization methods offer a versatile entry to N-substituted pyrroles, provided the necessary fluorinated building blocks are accessible.

[3+2] Cycloaddition Strategies for Monofluorinated Pyrroles

The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings, including the pyrrole nucleus. This strategy involves the reaction of a three-atom component with a two-atom component. In the context of synthesizing fluorinated pyrroles, one of the starting materials incorporates the fluorine atom, which is then carried through the reaction to become part of the final heterocyclic product.

A prominent example of this approach is the Van Leusen pyrrole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) as the three-atom synthon. nih.gov This reaction proceeds via the [3+2] cycloaddition of TosMIC with an electron-deficient alkene (a Michael acceptor) under basic conditions. nih.gov To produce a monofluorinated pyrrole, a fluorinated alkene could be employed as the two-atom component. The versatility of this method allows for the synthesis of a wide array of substituted pyrroles. nih.gov

Furthermore, traceless group-directed, one-pot regiospecific cycloaddition strategies have been developed to construct 4-fluorinated pyrroles. researchgate.net These advanced methods provide access to specific isomers of fluoropyrroles that may be inaccessible through other synthetic routes. researchgate.net The reaction mechanism typically involves the in-situ generation of a dipole that reacts with a dipolarophile to form the pyrrole ring, with the fluorine atom already positioned on one of the precursors.

Redox Amination for N-Alkylpyrrole Formation

The formation of the N-alkyl bond in N-substituted pyrroles, such as the 3-fluoropropyl group in the target molecule, can be effectively achieved through redox amination. This method presents an atom-economical alternative to standard reductive amination protocols, which often require stoichiometric reducing agents. nih.govnih.govku.edu

An intermolecular redox amination has been reported that utilizes the inherent reducing power of 3-pyrroline (B95000). nih.govacs.org In this reaction, 3-pyrroline reacts with a variety of aldehydes and ketones in the presence of a mild Brønsted acid catalyst to form N-alkyl pyrroles. nih.govacs.org The process involves a redox isomerization that circumvents the need for an external reducing agent. nih.gov To synthesize this compound via this route, 3-pyrroline would be reacted with 3-fluoropropanal. The mild conditions and operational simplicity make this a viable and efficient strategy for the N-alkylation of pyrroles. nih.gov This protocol is particularly useful as it allows for the formation of alkyl pyrroles that are not accessible through standard reductive amination techniques. nih.gov

| Reactants | Catalyst | Product Type | Key Feature |

| 3-Pyrroline, Aldehyde/Ketone | Mild Brønsted Acid | N-Alkylpyrrole | Atom-economical, avoids external reducing agents nih.govnih.gov |

Direct Fluorination Strategies on Pre-formed Pyrrole Rings

An alternative synthetic approach involves the direct introduction of a fluorine atom onto a pre-formed pyrrole ring. This is a challenging transformation due to the electron-rich nature of the pyrrole heterocycle, which makes it susceptible to oxidation.

Electrophilic Fluorination Methods

Electrophilic fluorination involves the reaction of an electron-rich substrate with a reagent that serves as an "F+" source. This is the most common method for the direct fluorination of aromatic and heteroaromatic rings.

A range of N-F electrophilic fluorinating reagents have been developed, with Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being one of the most widely used due to its stability and commercial availability. wikipedia.orgmdpi.com It is an air- and water-tolerant colorless salt used for electrophilic fluorination. wikipedia.org The fluorination of various pyrrole substrates using Selectfluor™ has been investigated to develop effective methodologies for synthesizing fluoropyrrole derivatives. researchgate.net While the synthesis of some novel fluorinated pyrroles has been achieved in reasonable quantities, the outcomes are highly dependent on the substituents present on the pyrrole ring. researchgate.net For instance, electrophilic α,α-difluorination of the imino bond in 2-aryl-5-(bromomethyl)-1-pyrrolines with Selectfluor, followed by aromatization, has been shown to be an efficient pathway to 3-fluorinated pyrroles. nih.gov

| Reagent | Substrate Type | Key Outcome | Reference |

| Selectfluor™ | Pyrroles with various substituents | Synthesis of novel fluoropyrroles | researchgate.net |

| Selectfluor™ | 2-aryl-5-(bromomethyl)-1-pyrrolines | Efficient formation of 3-fluoropyrroles after aromatization | nih.gov |

| Xenon Difluoride | Pyrroles with electron-withdrawing groups | Fluorination at the α-position | researchgate.net |

The direct electrophilic fluorination of the pyrrole ring is fraught with significant challenges, primarily related to regioselectivity and competing side reactions.

Oxidative Polymerization: The high electron density of the pyrrole ring makes it highly susceptible to oxidation. researchgate.net Electrophilic fluorinating reagents like Selectfluor™ are also strong oxidants. mdpi.com Consequently, many pyrrole substrates undergo oxidative polymerization upon treatment with these reagents, leading to the formation of insoluble polymeric materials instead of the desired fluorinated product. researchgate.netresearchgate.net This side reaction severely limits the scope and efficiency of direct fluorination, particularly for unsubstituted or electron-rich pyrroles. For example, attempts to fluorinate pyrrole and N-methyl pyrrole with Selectfluor™ resulted only in polymeric material, with no fluorinated compounds isolated. researchgate.net

Regioselectivity: Controlling the position of fluorination (regioselectivity) is another major hurdle. The pyrrole ring has two potentially reactive positions for electrophilic attack, C2 (α) and C3 (β). Without directing groups on the ring, electrophilic substitution can lead to a mixture of isomers that are difficult to separate. The presence of electron-withdrawing groups can help direct the fluorination to a specific position. For example, studies using xenon difluoride on pyrroles bearing electron-withdrawing groups found that fluorination occurs exclusively at the α-position, even when the β-position is available. researchgate.net Achieving selective fluorination often requires careful tuning of the substrate's electronic properties and the reaction conditions.

Nucleophilic Fluorination Techniques

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F-). This approach is fundamentally different from electrophilic fluorination and is typically employed for substrates that are electron-deficient or possess a good leaving group.

The direct nucleophilic fluorination of an unactivated pyrrole ring is generally not feasible. The electron-rich nature of the heterocycle repels incoming nucleophiles, making nucleophilic aromatic substitution (SNA) difficult. nih.gov For such a reaction to occur, the pyrrole ring would need to be "activated" by the presence of strong electron-withdrawing groups, and it would require a suitable leaving group (such as a halide or a triflate) at the position targeted for fluorination. rsc.org

Modern nucleophilic fluorination methods often rely on transition metal catalysis to facilitate the C-F bond formation. rsc.org However, these methods are typically applied to aryl triflates or halides rather than simple, unactivated heterocycles like pyrrole. Therefore, while nucleophilic fluorination is a crucial tool in organofluorine chemistry, its application to the direct fluorination of a pre-formed pyrrole ring is limited and would necessitate a multi-step sequence involving prior functionalization of the ring.

Advanced Synthetic Techniques

The synthesis of N-substituted pyrroles, such as this compound, and their subsequent derivatization are critical for developing new functional molecules for applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov Advanced synthetic methodologies, including transition-metal catalysis and alternative energy sources, offer significant advantages over classical methods by providing milder reaction conditions, higher efficiency, and greater functional group tolerance. semanticscholar.orgbohrium.com These techniques are instrumental in the precise modification of the pyrrole core.

Palladium-Catalyzed Cross-Coupling for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the extensive functionalization of heterocyclic compounds like pyrroles. anu.edu.aunih.gov These reactions are pivotal for the derivatization of the this compound scaffold, allowing for the introduction of various substituents onto the pyrrole ring, typically at the C-H bonds adjacent to the nitrogen atom. uctm.edu Common cross-coupling reactions applicable to pyrroles include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. anu.edu.au

For the derivatization of this compound, a preliminary halogenation step (e.g., bromination or iodination) at the C2 or C5 position is often required to create a suitable coupling partner. Subsequently, this halogenated pyrrole can react with a variety of organometallic reagents or unsaturated compounds in the presence of a palladium catalyst and a ligand. For instance, a Suzuki-Miyaura coupling could introduce an aryl or vinyl group, while a Sonogashira coupling would install an alkynyl moiety. The choice of ligand is crucial for the reaction's success, with phosphine (B1218219) ligands being widely used. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Pyrrole Derivatization

| Coupling Reaction | Reactants | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Halogenated Pyrrole, Arylboronic Acid | Pd(OAc)₂, Ligand, Base | Aryl-substituted Pyrrole | anu.edu.aunih.gov |

| Heck-Cassar-Sonogashira | Halogenated Pyrrole, Terminal Alkyne | Pd(OAc)₂, Ligand, (Cu(I) salt) | Alkynyl-substituted Pyrrole | anu.edu.aunih.gov |

| C-H Alkylation | 1H-Pyrrole, Alkyl Bromide | Pd/Norbornene | 2-Alkyl-1H-Pyrrole | uctm.eduorganic-chemistry.org |

This table presents generalized examples of palladium-catalyzed reactions applicable to the derivatization of a pyrrole core.

The development of these catalytic systems has significantly expanded the chemical space accessible from simple pyrrole precursors, providing a versatile platform for creating complex molecules with tailored properties. researchgate.net

Photoredox Catalysis for Fluorinated Derivative Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. semanticscholar.orgmdpi.com This methodology utilizes light-absorbing catalysts, such as iridium or ruthenium complexes, to initiate single-electron transfer (SET) processes under mild conditions. mdpi.comnih.gov It offers unique mechanistic pathways for the formation of reactive radical intermediates, enabling a wide range of chemical transformations, including the synthesis of fluorinated aromatic compounds. mdpi.comresearchgate.net

In the context of this compound, photoredox catalysis can be employed for the synthesis of further fluorinated derivatives. For example, a photoredox-catalyzed radical cascade reaction could be designed to introduce additional fluorine-containing moieties onto the pyrrole ring or its substituents. nih.gov This approach is particularly valuable as fluorine substitution can significantly influence the biological and physical properties of organic molecules. semanticscholar.orgresearchgate.net

The general mechanism involves the excitation of a photocatalyst by visible light. The excited-state catalyst can then engage in either an oxidative or reductive quenching cycle. For instance, in an oxidative quenching cycle, the catalyst accepts an electron from a donor molecule to generate a radical cation and the reduced form of the catalyst. This process can initiate a cascade of reactions leading to the desired fluorinated product. nih.gov This technique has been successfully applied to the perfluoroalkylation of pyrroles and indoles using catalysts like Eosin Y. mdpi.com

Table 2: Key Components in Photoredox Catalysis for Fluorination

| Component | Examples | Function | Ref. |

|---|---|---|---|

| Photocatalyst | fac-Ir(ppy)₃, Ru(bpy)₃²⁺, Eosin Y | Absorbs visible light, initiates electron transfer | mdpi.comnih.gov |

| Light Source | Blue LEDs, Compact Fluorescent Lamp (CFL) | Excites the photocatalyst | mdpi.com |

| Fluorinating Reagent | Ethyl bromodifluoroacetate, Togni reagent, CF₃SO₂Cl | Source of the fluorine-containing radical | nih.govresearchgate.net |

This table summarizes common components used in photoredox-catalyzed reactions for synthesizing fluorinated heterocyclic compounds.

The mild nature and high functional group compatibility of photoredox catalysis make it an attractive method for the late-stage functionalization of complex molecules. semanticscholar.orgmdpi.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a cornerstone of modern green chemistry, offering significant advantages over conventional heating methods. bohrium.comejournal.by By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes. ejournal.bynih.gov This efficiency stems from the direct and uniform heating of the reaction mixture through dielectric heating, which minimizes side reactions and often leads to higher product yields and purity. bohrium.com

This technology is highly applicable to the synthesis of this compound. A common route to N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.edupharmaguideline.com Using microwave irradiation, the reaction between 2,5-dimethoxytetrahydrofuran (B146720) (a precursor to succinaldehyde) and 3-fluoropropylamine could be significantly expedited.

Furthermore, microwave assistance can be applied to the N-alkylation of pyrrole itself with a suitable 3-fluoropropyl halide. These reactions, often requiring high temperatures and long durations under conventional conditions, can be completed in a fraction of the time with microwave heating, frequently under solvent-free conditions, further enhancing the green credentials of the process. bohrium.comnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis

| Reaction Type | Heating Method | Typical Reaction Time | Yield | Ref. |

|---|---|---|---|---|

| Paal-Knorr Synthesis | Conventional | Several hours | Moderate to Good | pharmaguideline.com |

| Paal-Knorr Synthesis | Microwave | 5-15 minutes | Good to Excellent | bohrium.com |

| Multicomponent Reaction | Conventional | 12-24 hours | Moderate | nih.gov |

This table provides a conceptual comparison based on literature findings for similar pyrrole syntheses, highlighting the acceleration achieved with microwave irradiation.

The efficiency, speed, and sustainability of microwave-assisted synthesis make it a highly valuable technique for preparing this compound and its derivatives, both in academic research and for potential industrial-scale production. bohrium.comnih.gov

Mechanistic Investigations of 1 3 Fluoropropyl 1h Pyrrole Formation and Reactivity

Detailed Analysis of Nucleophilic Substitution Pathways

The primary route for the synthesis of 1-(3-fluoropropyl)-1H-pyrrole involves the N-alkylation of pyrrole (B145914), a reaction that proceeds via nucleophilic substitution. A prevalent method employs the reaction of pyrrole with 3-fluoropropyl halides in the presence of a base.

A common laboratory-scale synthesis involves the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as the solvent. In this process, the pyrrole anion, generated by the deprotonation of pyrrole by NaH, acts as a nucleophile. It attacks the electrophilic carbon of the 3-fluoropropyl halide, leading to the formation of the N-substituted product. The reaction mechanism is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is dependent on the concentrations of both the pyrrole anion and the alkyl halide.

Alternatively, the synthesis can be achieved using 1-(3-bromopropyl)-1H-pyrrole as a precursor, where the bromine atom is displaced by fluorine. This is accomplished using reagents like potassium fluoride (B91410) (KF) or tetrabutylammonium (B224687) fluoride under anhydrous conditions. The choice of solvent, such as DMF or tetrahydrofuran (B95107) (THF), and reaction temperature (typically between 60–100°C) are crucial for optimizing the yield and minimizing side reactions like elimination.

The following table summarizes the conditions for the nucleophilic substitution reaction:

| Reagents | Base | Solvent | Temperature | Mechanism |

| Pyrrole, 3-fluoropropyl halide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | SN2 |

| 1-(3-bromopropyl)-1H-pyrrole, KF or Tetrabutylammonium fluoride | - | DMF or THF | 60–100°C | SN2 |

Regioselectivity in Functionalization and Substitution Reactions

The functionalization of the pyrrole ring in this compound is a key aspect of its chemistry, with regioselectivity being a critical consideration. The position of electrophilic attack on the pyrrole ring is influenced by both the inherent reactivity of the pyrrole nucleus and the directing effects of the N-substituent.

Directing Effects of the Fluoropropyl Substituent

The 3-fluoropropyl group attached to the nitrogen atom of the pyrrole ring exerts a significant influence on the regioselectivity of electrophilic substitution reactions. Pyrrole itself is an electron-rich aromatic heterocycle that typically undergoes electrophilic substitution preferentially at the C2 (α) position due to the greater stabilization of the cationic intermediate. onlineorganicchemistrytutor.com

Influence of Catalytic Systems on Site Selectivity

The choice of catalyst can play a pivotal role in controlling the site selectivity of functionalization reactions on the pyrrole ring. Various transition metal catalysts have been employed to direct reactions to specific positions. For instance, palladium-catalyzed cross-coupling reactions are known to exhibit high regioselectivity. In the context of N-substituted pyrroles, palladium catalysts can direct arylation to the C2 position. nih.gov

Nickel-based catalytic systems, such as those employing NIXANTPHOS ligands, have been shown to facilitate the selective C-H arylation at the β-position (C3 or C4) of the pyrrole ring with aryl chlorides, achieving high yields. Computational studies, including Density Functional Theory (DFT), suggest that the electron-withdrawing nature of the fluoropropyl substituent can influence the site of electrophilic attack. The ability to tune the regioselectivity through the judicious choice of a catalytic system is a powerful tool in the synthesis of specifically substituted pyrrole derivatives. nih.gov

Intramolecular Cyclization Mechanisms

The 3-fluoropropyl substituent on the pyrrole nitrogen can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are typically initiated by activating the terminal fluorine or by introducing a reactive group at the end of the propyl chain.

While specific examples for this compound are not extensively detailed in the provided search results, analogous reactions with other N-substituted pyrroles provide insight into potential mechanisms. For instance, N-alkyne-substituted pyrrole esters can undergo intramolecular nucleophilic and electrophilic cyclization to form pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones. beilstein-journals.org The cyclization can proceed through different pathways, such as 6-exo-dig or 6-endo-dig, depending on the nature of the substituents on the alkyne. beilstein-journals.org

In the case of this compound, a hypothetical intramolecular cyclization could be envisioned by first converting the fluorine to a better leaving group and then introducing a nucleophile onto the pyrrole ring. The subsequent intramolecular nucleophilic attack would lead to a fused ring system. The regiochemistry of this cyclization would be governed by the position of the introduced nucleophile on the pyrrole ring.

Electron Transfer Processes in N-Alkylpyrrole Synthesis (e.g., Redox Amination)

An alternative and increasingly important method for the formation of N-alkylpyrroles involves electron transfer processes, such as redox amination. nih.govnih.govacs.org This approach circumvents the need for pre-functionalized alkylating agents and often proceeds under mild, acid-catalyzed conditions. nih.govacs.org

Redox amination utilizes the inherent reducing power of a precursor like 3-pyrroline (B95000). nih.govnih.gov In a typical reaction, an aldehyde or ketone reacts with 3-pyrroline in the presence of a Brønsted acid catalyst. nih.govnih.gov This process is equivalent to a reductive amination but avoids the use of external stoichiometric reducing agents. nih.govnih.gov The reaction is atom-economical and operationally simple. nih.govku.edu

The mechanism is thought to involve the formation of an iminium ion intermediate, which then undergoes an intramolecular hydride transfer, leading to the formation of the N-alkylpyrrole and an oxidized byproduct. dntb.gov.ua This method allows for the synthesis of a wide variety of N-alkylpyrroles that might be difficult to access through traditional SN2 alkylation methods, especially when the corresponding alkyl halides are prone to elimination. nih.gov

Kinetic Studies and Activation Parameters for Pyrrole Functionalization

The functionalization of pyrroles, particularly through electrophilic substitution, involves the formation of a high-energy intermediate (the Wheland intermediate or σ-complex). The stability of this intermediate directly influences the activation energy of the reaction. The electron-rich nature of the pyrrole ring generally leads to a lower activation energy for electrophilic attack compared to benzene.

Kinetic investigations into the polymerization of pyrrole have determined activation parameters for the initiation and propagation steps. For instance, in the ferric chloride-induced polymerization of pyrrole in water, the activation enthalpy and entropy for the initial step were found to be 77.091 ± 17 J and 24.25 ± 0.06 J/K, respectively. researchgate.net The propagation step had an activation enthalpy of 70.971 ± 14 J and an activation entropy of 24.25 ± 0.06 J/K. researchgate.net These values provide a quantitative measure of the energy requirements for these processes.

For palladium-catalyzed C-H functionalization of pyrrole derivatives, mechanistic studies have provided evidence for a stepwise mechanism. nih.gov Kinetic and spectroscopic analyses, along with crystallographic data, have helped to identify intermediates and understand the origin of regioselectivity. nih.gov

Advanced Spectroscopic and Spectrometric Characterization of 1 3 Fluoropropyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful, non-destructive tool for elucidating the precise molecular structure of 1-(3-fluoropropyl)-1H-pyrrole. By analyzing the interactions of atomic nuclei within a magnetic field, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

¹H NMR for Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides critical information about the number and types of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrrole (B145914) ring and those on the 3-fluoropropyl side chain. Typically, the protons on the pyrrole ring appear in the aromatic region of the spectrum, with chemical shifts generally observed between δ 6.2 and 6.4 ppm. The protons of the fluoropropyl chain would resonate in the aliphatic region, with the methylene (B1212753) group adjacent to the fluorine atom (CH₂F) expected at a downfield-shifted position, around δ 1.8–2.2 ppm, due to the deshielding effect of the electronegative fluorine atom. The coupling between adjacent non-equivalent protons would result in characteristic splitting patterns, allowing for the assignment of each signal to its specific position within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrrole H-2, H-5 | ~6.4 | Triplet |

| Pyrrole H-3, H-4 | ~6.2 | Triplet |

| N-CH₂ | ~4.1 | Triplet |

| CH₂ | ~2.1 | Doublet of Triplets |

| CH₂-F | ~4.5 | Doublet of Triplets |

¹³C NMR for Carbon Framework Analysis and Fluorine Coupling Effects

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the pyrrole ring will have chemical shifts characteristic of aromatic heterocycles. A significant feature of the ¹³C NMR spectrum is the observation of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine will appear as a doublet, and smaller coupling constants may be observed for carbons two or three bonds away from the fluorine atom. This C-F coupling provides definitive evidence for the presence and position of the fluorine substituent on the propyl chain.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JC-F, Hz) |

|---|---|---|

| Pyrrole C-2, C-5 | ~120 | - |

| Pyrrole C-3, C-4 | ~108 | - |

| N-CH₂ | ~45 | Small (3JC-F) |

| CH₂ | ~30 | Medium (2JC-F) |

| CH₂-F | ~80 | Large (1JC-F) |

¹⁹F NMR for Fluorine Chemical Environments and Coupling

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to probe the chemical environment of fluorine atoms within a molecule. Since ¹⁹F has a natural abundance of 100%, this technique is particularly powerful for fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single primary signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a triplet due to coupling with the two adjacent protons on the propyl chain (the -CH₂F- group). This coupling pattern confirms the attachment of the fluorine to a CH₂ group.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₂F | -220 to -230 | Triplet |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can confirm the molecular formula of this compound. Using a soft ionization technique such as electrospray ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺. The experimentally measured m/z value for this ion can then be compared to the calculated exact mass for the proposed molecular formula, C₇H₁₁FN⁺. A close match between the observed and calculated masses, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. For this compound, the expected [M+H]⁺ ion would have an m/z of approximately 168.11.

Table 4: HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (C₇H₁₁FN⁺) | 126.0824 |

Derivatization and Chemical Transformations of 1 3 Fluoropropyl 1h Pyrrole

Functional Group Interconversions on the Pyrrole (B145914) Ring and Alkyl Side Chain

The pyrrole ring, an electron-rich aromatic system, is readily susceptible to electrophilic substitution reactions. pharmaguideline.com The nitrogen atom's ability to donate electrons renders pyrrole more reactive towards electrophiles than furan (B31954), thiophene, and even benzene. pharmaguideline.com Key transformations of the pyrrole nucleus include:

Alkylation and Arylation: While direct C-alkylation of the pyrrole ring using alkyl halides can be challenging, N-alkylation to form N-alkylpyrroles is a straightforward process. pharmaguideline.comnih.gov

Acylation: The introduction of carbonyl functionalities can be achieved through acylation. For instance, reacting pyrrole with acetic anhydride (B1165640) at elevated temperatures yields 2-acetylpyrrole. pharmaguideline.com

Formylation: The Vilsmeier-Haack reaction, which employs phosphorus oxychloride and dimethylformamide, introduces a formyl group at the 2-position of the pyrrole ring. pharmaguideline.com

Oxidation and Reduction: Oxidation can convert the pyrrole ring into a maleimide (B117702), whereas reduction leads to the formation of pyrrolidine. pharmaguideline.com

The 3-fluoropropyl side chain presents further opportunities for functional group interconversions. While the terminal fluorine atom can potentially be displaced by other nucleophiles, this is often a difficult transformation. The alkyl chain itself can undergo oxidation or other modifications, provided the pyrrole ring is suitably protected or the reaction conditions are highly selective.

Pyrrole Ring Functionalization Strategies

Regioselective C-H Arylation Reactions

Direct C-H arylation has become a prominent and atom-efficient method for forging carbon-carbon bonds, presenting a more environmentally friendly approach compared to traditional cross-coupling reactions like the Suzuki and Stille reactions. researchgate.netnih.gov For N-substituted pyrroles, palladium-catalyzed direct arylation is a frequently employed strategy. nih.gov A critical factor in these reactions is regioselectivity, with arylation typically occurring at the C2 or C5 positions of the pyrrole ring. researchgate.netthieme-connect.com

The selection of the catalyst, ligand, base, and solvent is paramount for obtaining high yields and controlling the regioselectivity of the arylation. nih.gov For example, palladium acetate (B1210297), when used with bulky phosphine (B1218219) ligands, has proven effective for the arylation of N-substituted pyrroles with aryl chlorides. nih.gov In certain instances, ligand-free catalyst systems, such as copper(I) oxide (Cu2O), can also facilitate the N-arylation of pyrroles. researchgate.net The regiochemical outcome can also be guided by existing substituents on the pyrrole ring; for instance, a group at the C2 position can direct incoming aryl groups to the C5 position. thieme-connect.com

| Catalyst System | Coupling Partner | Product | Reference |

|---|---|---|---|

| Palladium acetate / 2-(dicyclohexylphosphino)biphenyl | Aryl chlorides | C-arylated pyrroles | nih.gov |

| [Pd(Cl(C3H5))]2 / KOAc | Aryl bromides | C2-arylated N-tosylpyrrole | researchgate.net |

| Pd@PPy / KOAc | Bromobenzenes | C5-arylated N-methyl-2-substituted pyrroles | thieme-connect.com |

| Cu2O / Cs2CO3 | Halopyridines | N-arylated pyrroles | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

Trifluoromethylation via Catalytic Approaches

The incorporation of a trifluoromethyl (CF3) group can profoundly influence the biological and chemical characteristics of a molecule. researchgate.net Direct C-H trifluoromethylation of heteroaromatic compounds, including pyrrole, has been accomplished through various catalytic methods, notably those that utilize photoredox catalysis. nih.govprinceton.edu

The visible light-induced photoexcitation of a Co(III)-CF3 complex has been demonstrated to catalytically trifluoromethylate pyrrole, affording the 2-trifluoromethylpyrrole isomer with high yield and exceptional regioselectivity. nih.gov An alternative method employs a Ru(phen)3Cl2 photocatalyst in conjunction with a standard household fluorescent lamp to achieve the efficient trifluoromethylation of pyrroles at the C2 position. princeton.edu These reactions often proceed through a radical mechanism, wherein a trifluoromethyl radical is generated and subsequently adds to the electron-rich pyrrole ring. princeton.edu

Formation of Polymeric N-Alkylpyrroles

1-(3-Fluoropropyl)-1H-pyrrole can function as a monomer in the synthesis of poly(N-alkylpyrroles). These polymers are of significant interest owing to their potential uses as conducting materials, sensors, and in various other applications within materials science. nih.govacs.org

The polymerization of N-alkylpyrroles can be carried out via chemical oxidative polymerization or electropolymerization. nih.govdoi.org A commonly used chemical oxidant is ferric chloride (FeCl3), which can be employed in aqueous solutions or in a solvent-free reaction. nih.govacs.org Electropolymerization involves the anodic oxidation of the monomer, leading to the formation of a polymer film on an electrode surface. doi.org The properties of the resulting polymer, including its conductivity and solubility, are dependent on the specific N-alkyl substituent and the conditions under which the polymerization is conducted. researchgate.net For example, increasing the length of the alkyl chain can lead to improved solubility, though it may concurrently result in a decrease in conductivity. researchgate.net

Side-Chain Modifications and Elaboration

The 3-fluoropropyl side chain of this compound can be chemically altered to introduce additional functionalities. Although the carbon-fluorine bond is notably strong, nucleophilic substitution of the fluorine atom can be accomplished under specific reaction conditions, thereby allowing for the introduction of other functional groups.

Alternatively, the entire N-alkyl side chain can be incorporated using methods such as the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine—in this instance, 3-fluoropropylamine—to generate the N-substituted pyrrole. polimi.itresearchgate.net This synthetic versatility enables the incorporation of a wide variety of side chains with differing lengths and functional groups.

Strategies for Radiolabeling and Tracers (e.g., SiFA-Derivatization for ¹⁸F-Fluorinations)

The creation of radiolabeled tracers for positron emission tomography (PET) is a major focus of scientific investigation. nih.gov The fluorine-18 (B77423) (¹⁸F) isotope is a highly favored radionuclide for PET applications due to its advantageous decay properties. nih.gov

One common strategy for the ¹⁸F-labeling of molecules involves the use of prosthetic groups. For example, a molecule bearing a thiol group can be reacted with an ¹⁸F-labeled maleimide derivative, such as 1-(3-[¹⁸F]fluoropropyl)-1H-pyrrole-2,5-dione, to create a stable conjugate. nih.govthno.org

A more contemporary and highly efficient method for ¹⁸F-labeling is the silicon-fluoride acceptor (SiFA) chemistry. nih.gov This approach entails the isotopic exchange of a non-radioactive fluorine-19 atom on a silicon-containing prosthetic group with radioactive [¹⁸F]fluoride. nih.govnih.gov The SiFA methodology facilitates rapid, room-temperature labeling of complex molecules, including peptides and proteins, often obviating the need for protecting groups. nih.gov A SiFA-derivatized pyrrole could potentially serve as a valuable building block for the development of novel PET tracers.

Exploration of 1 3 Fluoropropyl 1h Pyrrole in Advanced Materials Science Applications

Development of Fluorinated Pyrrole-Based Polymers and Conjugated Systems

Modulation of Polymer Properties (e.g., Conductivity)

The substitution on the nitrogen atom of the pyrrole (B145914) ring has a profound impact on the conductivity of the corresponding polymer. Unlike unsubstituted polypyrrole, where the conductivity is known to increase with doping to a maximum and then decrease, N-substituted polypyrroles, such as poly(1-(3-fluoropropyl)-1H-pyrrole), exhibit a different behavior. In these polymers, the conductivity generally increases with the doping charge, eventually reaching a plateau of high conductivity. acs.orgacs.org This behavior is attributed to the absence of the N-H moiety, which in unsubstituted polypyrrole, plays a crucial role in the conduction mechanism through hydrogen bonding with the counteranion. acs.org

The introduction of fluorine, a highly electronegative atom, into the alkyl side chain can further modulate the electronic properties of the polymer. Fluorination is a known strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in conjugated polymers. mdpi.comrsc.org This can influence the polymer's ionization potential and electron affinity, which are key parameters determining its conductivity and its suitability for various electronic applications. While specific conductivity values for poly(this compound) are not widely reported, the general trends observed in fluorinated and N-alkylated polypyrroles suggest that it would be a conductive polymer with properties tunable through doping. The fluoropropyl group can also enhance the polymer's processability and solubility in certain solvents, which is a significant advantage for device fabrication. nih.gov

Table 1: Comparison of Conductivity Behavior in Polypyrrole Derivatives

| Polymer Type | Conductivity vs. Doping Charge | Role of N-Substitution |

|---|---|---|

| Unsubstituted Polypyrrole | Increases to a maximum, then decreases | N-H moiety involved in H-bonding with counteranion, influencing charge stabilization. acs.org |

| N-Substituted Polypyrroles | Increases to a plateau of high conductivity. acs.orgacs.org | Absence of N-H bond alters the conduction mechanism. acs.org |

| Poly(this compound) (Expected) | Expected to follow the trend of N-substituted polypyrroles, with potential modulation from the fluorinated side chain. | The fluoropropyl group influences electronic properties and processability. |

Investigation of Doping-Charge Dependence in Poly-N-Alkylpyrroles

The relationship between doping charge and conductivity is a fundamental aspect of conjugated polymers. In poly-N-alkylpyrroles, the process of p-doping involves the removal of electrons from the polymer backbone, creating positive charge carriers (polarons and bipolarons) that are responsible for electrical conduction. The dependence of conductivity on the doping charge in these materials has been a subject of detailed investigation. acs.orgacs.org

Studies on various poly-N-alkylpyrroles have shown that the conductivity typically displays a linear increase with the doping charge before reaching a saturation point. acs.org This is in contrast to non-N-substituted polypyrroles, which exhibit a more complex behavior. acs.org The doping level, which is the number of electrons exchanged per ring, can be determined through techniques like electrochemical quartz crystal microbalance (EQCM). acs.org For polypyrroles in general, it has been found that approximately 0.5 electrons per ring are exchanged at an oxidation potential of 0.8 V. acs.org The specific doping-charge dependence for poly(this compound) would be influenced by the electron-withdrawing nature of the fluoropropyl group, which could affect the stability of the charge carriers on the polymer backbone.

Integration into Coatings and Other Functional Materials

The unique properties imparted by the fluorine atom make this compound an attractive building block for functional materials beyond just conductive polymers. Its incorporation into coatings, for instance, can lead to significant enhancements in material performance.

Improvement of Chemical Resistance in Derived Materials

The chemical inertness of fluorinated compounds is another significant advantage. researchgate.net The strong C-F bond is not easily broken by chemical attack, leading to materials with high resistance to a wide range of chemicals, oils, and solvents. researchgate.netpaint.org Coatings and materials incorporating this compound can therefore be expected to exhibit enhanced chemical resistance. This is particularly valuable for protective coatings in harsh environments, where exposure to corrosive substances is common. paint.orgresearchgate.net Furthermore, fluorinated polymers often exhibit low surface energy, which translates to properties like hydrophobicity and oleophobicity (resistance to water and oils), as well as anti-graffiti and easy-to-clean surfaces. researchgate.netpaint.org These characteristics are highly desirable in a variety of applications, from architectural coatings to biomedical devices. paint.orgmdpi.com

Table 2: Properties Enhanced by Fluorination of Pyrrole-Based Materials

| Property | Enhancement Mechanism | Application Areas |

|---|---|---|

| Thermal Stability | High bond energy of the C-F bond. researchgate.net | Electronics, aerospace, automotive, high-temperature coatings. researchgate.netacs.org |

| Chemical Resistance | Inertness of the C-F bond. researchgate.net | Protective coatings, chemical processing equipment, biomedical implants. paint.orgresearchgate.net |

| Low Surface Energy | Unique electronic properties of the fluorine atom. paint.org | Anti-fouling coatings, non-stick surfaces, waterproof textiles. researchgate.net |

| UV Resistance | Stability of the C-F bond to photodegradation. paint.org | Outdoor architectural coatings, automotive finishes. |

Future Research Directions and Emerging Paradigms in 1 3 Fluoropropyl 1h Pyrrole Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1-(3-fluoropropyl)-1H-pyrrole often involves the N-alkylation of pyrrole (B145914) with a 3-fluoropropyl halide using a strong base like sodium hydride in an aprotic polar solvent. While effective, this method presents challenges related to hazardous reagents, waste generation, and energy consumption. Future research is geared towards developing greener, more sustainable synthetic protocols.

Emerging strategies focus on minimizing environmental impact by employing renewable starting materials, eco-friendly solvents, and energy-efficient reaction conditions. acs.orgconsensus.apprsc.org One promising avenue is the adaptation of classical pyrrole syntheses, such as the Paal-Knorr and Clauson-Kaas reactions, to sustainable frameworks. chim.itresearchgate.net Research has demonstrated the synthesis of N-substituted pyrroles from biosourced 3-hydroxy-2-pyrones, which are derived from aldaric acids. acs.orgconsensus.apppolimi.it These reactions can proceed at mild temperatures in the absence of solvents or in benign water-methanol mixtures, offering a significant improvement in sustainability. acs.org

Another innovative approach involves the use of recyclable catalysts and media. For instance, a catalyst-free route utilizes the reaction of aldehydes with 4-hydroxyproline (B1632879) in a neutral ionic liquid under microwave irradiation, which allows the ionic liquid to be recovered and reused for multiple cycles. rsc.org Photocatalysis and electrochemistry also represent cutting-edge techniques for pyrrole synthesis that operate under mild conditions. rsc.orgnih.gov Adapting these methods for the introduction of a 3-fluoropropyl group, for example by using 3-fluoropropylamine as a reactant, could pave the way for highly efficient and sustainable production of the title compound.

| Sustainable Approach | Key Features & Principles | Potential Application to this compound Synthesis | Reference |

|---|---|---|---|

| Biomass-Derived Precursors | Utilizes renewable starting materials like aldaric acids or furfural (B47365) derivatives to form the pyrrole ring. | Reaction of 3-fluoropropylamine with a 1,4-dicarbonyl compound derived from biomass. | acs.orgconsensus.app |

| Microwave-Assisted Synthesis | Employs microwave irradiation to drastically reduce reaction times and often improve yields. Can be used with or without solvents. | Microwave-assisted Paal-Knorr reaction between 2,5-hexanedione (B30556) and 3-fluoropropylamine. | chim.it |

| Ionic Liquid Media | Uses non-volatile ionic liquids as recyclable reaction media, often under neutral conditions. | Reaction of an appropriate aldehyde with 4-hydroxyproline and 3-fluoropropylamine in a recyclable ionic liquid. | rsc.org |

| Photocatalysis/Electrochemistry | Visible-light or electricity-driven reactions that proceed under mild conditions with high functional group tolerance. | Photocatalytic conversion of a furan (B31954) derivative with 3-fluoropropylamine to form the N-substituted pyrrole. | rsc.orgnih.govgoogle.com |

Expansion of Derivatization Capabilities for Complex Architectures

To fully exploit the potential of this compound, it is essential to develop a robust toolbox for its further functionalization. The pyrrole ring is electron-rich, making it amenable to electrophilic substitution, but achieving regioselectivity can be challenging. Modern synthetic methods are providing new ways to precisely modify the pyrrole scaffold, enabling the construction of complex molecular architectures for applications in drug discovery and materials science. nih.govnih.gov

Future research will focus on advanced C-H functionalization techniques, which allow for the direct conversion of carbon-hydrogen bonds into new chemical bonds, thus avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net Metal-catalyzed cross-coupling reactions, particularly those using palladium, copper, or gold, are powerful tools for introducing aryl, alkyl, and other functional groups onto the pyrrole ring with high control. chemrxiv.orgacs.org For instance, palladium-catalyzed C3-alkenylation of N-alkylpyrroles has been demonstrated, a method that could be directly applied to this compound to create novel conjugated systems. chemrxiv.org

Furthermore, gold-catalyzed intramolecular cyclization reactions of functionalized pyrrole precursors can generate intricate polycyclic structures, such as dihydroindolizinones, which are key intermediates for biologically active molecules. acs.org The development of radical-based and photocatalytic functionalization methods is also a rapidly growing area, offering alternative reaction pathways that are often complementary to traditional ionic mechanisms. rsc.orgnih.gov These strategies will allow chemists to systematically modify the this compound core, creating libraries of diverse compounds for screening and development.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry is becoming an indispensable tool in modern chemical research, offering the ability to predict molecular properties, understand reaction mechanisms, and guide experimental design. For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), holds immense potential. researchgate.netscispace.comlongdom.org

A key area of future research is the use of DFT to predict the regioselectivity of electrophilic substitution reactions on the pyrrole ring. Studies on similar N-alkylpyrroles have shown that computational analysis of the stability of reaction intermediates (σ-complexes) can accurately forecast whether substitution will occur at the C2 (α) or C3 (β) position. researchgate.net Such predictive power would save significant experimental effort in the derivatization of this compound.

| Computational Method | Application to this compound | Predicted Properties & Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of ground-state electronic structure and energy. | Reaction energies, activation barriers, conformational preferences, and regioselectivity of substitution. | researchgate.netlongdom.org |

| Møller-Plesset Perturbation Theory (MP2) | A higher-accuracy method for calculating electron correlation. | More accurate prediction of NMR chemical shifts and reaction energetics compared to some DFT functionals. | scispace.com |

| Time-Dependent DFT (TD-DFT) | Modeling of electronic excited states. | Prediction of UV-Vis absorption spectra, fluorescence, and other photophysical properties for materials design. | chemrxiv.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds. | Insights into non-covalent interactions, hydrogen bonding, and the nature of the C-F bond. |

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

To accelerate the discovery and optimization of derivatives of this compound, modern process technologies like flow chemistry and high-throughput synthesis are essential. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the potential for automation. acs.orgscispace.com

The synthesis of N-substituted pyrroles has already been successfully adapted to continuous flow systems. acs.orgresearchgate.netnih.gov For example, the Clauson-Kaas reaction, using 2,5-dimethoxytetrahydrofuran (B146720) as a precursor, has been implemented in a continuous flow reactor to produce a variety of N-substituted pyrroles rapidly and efficiently. acs.orgresearchgate.net These established protocols could be readily adapted for the synthesis of this compound by using 3-fluoropropylamine as the amine component.

Integrating flow reactors with automated purification and analysis systems enables high-throughput synthesis, allowing for the rapid generation of large libraries of related compounds. This approach is particularly valuable for medicinal chemistry, where many derivatives of a lead compound must be synthesized and tested to identify candidates with optimal activity and properties. Chemo-enzymatic flow systems, which combine chemical and biological catalysts, are also emerging as a powerful and sustainable manufacturing platform. nih.gov By embracing these technologies, the synthesis and derivatization of this compound can be transformed from a slow, manual process into a rapid, automated, and highly efficient workflow.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-(3-fluoropropyl)-1H-pyrrole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 1-(3-bromopropyl)-1H-pyrrole as a precursor, where the bromine atom is replaced by fluorine using KF or tetrabutylammonium fluoride under anhydrous conditions. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) is critical to avoid side reactions like elimination . Alternative routes include palladium-catalyzed cross-coupling for aryl-substituted derivatives, though regioselectivity must be monitored using NMR .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming substitution patterns. The ¹H NMR spectrum typically shows distinct peaks for pyrrole protons (δ 6.2–6.4 ppm) and fluoropropyl chain protons (δ 1.8–2.2 ppm for CH₂F). ¹³C NMR and ¹⁹F NMR further resolve fluorine coupling effects. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 168.11) .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer : The fluoropropyl group introduces hydrolytic sensitivity, particularly under acidic or alkaline conditions. Stability studies recommend storage at 2–8°C in inert atmospheres (argon) with desiccants. Accelerated degradation tests (40°C/75% RH) coupled with HPLC monitoring reveal decomposition pathways, such as defluorination or ring oxidation .

Advanced Research Questions

Q. How does this compound function in pharmacological combinations, and what synergistic effects are observed?

- Methodological Answer : The compound is a key intermediate in kinase inhibitors (e.g., alpelisib combinations) targeting PI3Kα. In vitro assays (IC₅₀ determination) and murine xenograft models demonstrate enhanced efficacy when paired with benzoannulene derivatives, likely due to improved target binding kinetics. Synergy is quantified via Chou-Talalay combination indices .

Q. What structure-activity relationship (SAR) trends are observed for fluoropropyl-substituted pyrroles in anticancer agents?

- Methodological Answer : Comparative studies of this compound derivatives reveal that fluorine’s electronegativity enhances membrane permeability and metabolic stability. Substitution at the pyrrole N-position with fluoropropyl improves IC₅₀ values by 2–3-fold in breast cancer cell lines (MCF-7, MDA-MB-231) compared to non-fluorinated analogs. Molecular docking simulations highlight hydrophobic interactions with ATP-binding pockets .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., serum concentration in cell cultures) or impurities in synthesized batches. Rigorous quality control (HPLC purity >98%) and standardized protocols (e.g., CLSI guidelines for MIC testing) are critical. Meta-analyses of published data using tools like RevMan can identify confounding variables, such as solvent effects (DMSO vs. ethanol) .

Q. What catalytic systems are optimal for regioselective functionalization of this compound?

- Methodological Answer : Nickel-NIXANTPHOS catalysts enable selective C–H arylation at the pyrrole β-position with aryl chlorides, achieving >80% yield. Computational studies (DFT) suggest that fluoropropyl’s electron-withdrawing effect directs electrophilic attack. Alternative methods, such as photoredox catalysis, offer complementary pathways for trifluoromethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.